
Anagyrine
Vue d'ensemble
Description
Monolupine is a natural product found in Maackia tenuifolia, Thermopsis lanceolata, and other organisms with data available.
See also: Caulophyllum thalictroides Root (part of).
Applications De Recherche Scientifique
Neuropharmacologie
L'Anagyrine présente une affinité de liaison à la fois pour les récepteurs muscariniques et nicotiniques de l'acétylcholine (AChRs), avec des valeurs de CI50 de 132 et 2 096 µM, respectivement . Cette interaction avec les AChRs suggère des applications potentielles dans l'étude des troubles neurologiques et le développement de médicaments ciblant ces récepteurs.
Recherche sur le cancer
Il a été démontré que le composé inhibait la prolifération de certaines lignées de cellules cancéreuses, telles que TE 671 et SH-SY5Y, avec des valeurs de CE50 de 18,1 et 19,1 µM, respectivement . Cela indique son utilisation potentielle dans la recherche sur le cancer, en particulier pour comprendre les mécanismes de la croissance cellulaire et explorer de nouvelles stratégies thérapeutiques.
Tératologie
L'this compound a été associée à la condition tératologique connue sous le nom de maladie du veau tordu chez les bovins lorsqu'elle est ingérée par la mère pendant la gestation . Cette application est cruciale en science vétérinaire et en élevage, fournissant des informations sur les effets des toxines végétales sur le développement fœtal.
Toxicologie
En raison de ses diverses activités biologiques, l'this compound est également un sujet d'intérêt en toxicologie. Ses effets sur différents systèmes biologiques peuvent aider à l'étude de la toxicité organo-spécifique et du métabolisme des xénobiotiques .
Activités nématicides
La recherche a indiqué que l'this compound possède des activités nématicides, en particulier contre les nématodes du bois de pin . Cette application est importante en agriculture et en foresterie, où le contrôle des populations de nématodes est essentiel pour protéger les cultures et les arbres.
Chimie des alcaloïdes
L'this compound est utilisée dans l'étude de la chimie des alcaloïdes, fournissant des informations sur les relations structure-activité de ces composés. Ses propriétés physico-chimiques, telles que sa masse moléculaire et sa solubilité, sont d'intérêt dans la synthèse et la caractérisation de nouveaux alcaloïdes .
Mécanisme D'action
Target of Action
Anagyrine, a teratogenic alkaloid, primarily targets acetylcholine receptors in living organisms . These receptors play a crucial role in transmitting signals to muscles, thereby controlling muscle contraction and relaxation.
Mode of Action
The structure of this compound allows it to mimic acetylcholine, a neurotransmitter, and bind to acetylcholine receptors . As a result, this compound acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine .
Pharmacokinetics
Its molecular weight (24434 g/mol) and chemical formula (C15H20N2O) suggest that it may have certain bioavailability characteristics .
Result of Action
This compound is known for its teratogenic effects, particularly causing crooked calf disease if ingested by a cow during certain periods of pregnancy . This disease is characterized by deformities in calves, demonstrating the significant impact of this compound at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound varies throughout lupines that contain it, being found in growing leaf material in a young lupinus plant and in the flower and seed of a mature plant . This suggests that the plant’s growth stage and environment can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Anagyrine plays a significant role in biochemical reactions as an acetylcholine agonist . It interacts with acetylcholine receptors, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . This interaction can lead to various physiological effects, including muscle contractions and other neuromuscular activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with acetylcholine receptors on the cell surface, leading to increased muscle contractions . This interaction can also impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased signaling can lead to changes in the expression of genes involved in muscle function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to acetylcholine receptors, which are proteins located on the surface of muscle cells . By acting as an acetylcholine agonist, this compound increases the activity of these receptors, leading to enhanced muscle contractions. This mechanism is similar to that of nicotine, which also acts on acetylcholine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can cause persistent changes in muscle function and neuromuscular activity over extended periods . The stability of this compound in laboratory conditions is crucial for understanding its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild muscle contractions and neuromuscular activity . At high doses, it can lead to severe toxic effects, including crooked calf disease in pregnant cows . The threshold for these effects is critical for understanding the safe and toxic levels of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to acetylcholine metabolism . It interacts with enzymes and cofactors involved in the synthesis and degradation of acetylcholine, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the organism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions influence its localization and accumulation in different parts of the body. Understanding the transport and distribution of this compound is essential for determining its overall effects on the organism.
Subcellular Localization
The subcellular localization of this compound is primarily associated with acetylcholine receptors on the cell surface . This localization is crucial for its activity and function, as it allows this compound to interact with its target receptors effectively. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Propriétés
IUPAC Name |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQMASDZFXSJI-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-89-5 | |
| Record name | (-)-Anagyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANAGYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is anagyrine and what is it known for?
A1: this compound is a quinolizidine alkaloid naturally occurring in various lupine species (Lupinus spp.). It is recognized for its teratogenic effects, particularly in livestock, leading to a condition known as "crooked calf disease." [, , ]
Q2: How does this compound cause crooked calf disease?
A2: this compound is a teratogen, meaning it can cause birth defects. In pregnant cows, ingestion of this compound-containing lupines between gestation days 40 and 70 can disrupt fetal movement. This inhibited movement leads to skeletal malformations in calves, including twisted or bowed limbs (arthrogryposis), spine (scoliosis or kyphosis), and neck (torticollis), as well as cleft palates. [, , ]
Q3: Which lupine species are known to contain this compound at potentially teratogenic levels?
A3: Research has identified 14 lupine species with potentially teratogenic this compound concentrations. These include Lupinus sulphureus, Lupinus leucophyllus, Lupinus caudatus, Lupinus sericeus, Lupinus argenteus, and others. Notably, this compound-free cultivars of certain species, like the 'Hederma' cultivar of Lupinus sulphureus, have been developed. [, ]
Q4: Are there other alkaloids in lupines that might contribute to toxicity?
A4: Yes, lupines contain numerous alkaloids besides this compound. Sparteine, lupinine, and lupanine are some examples. While not the primary teratogen in crooked calf disease, these alkaloids can contribute to general lupine toxicity, causing symptoms distinct from birth defects. [, ]
Q5: Does an animal's body condition affect this compound toxicity?
A5: Research suggests that body condition can influence the absorption and elimination of this compound. Studies in sheep and cattle showed that animals in lower body condition had higher serum concentrations and slower elimination of this compound compared to those in better condition. This suggests that nutritional status could play a role in susceptibility to this compound-induced toxicity. [, ]
Q6: What is the proposed mechanism of action for this compound's teratogenic effects?
A6: this compound is hypothesized to act as a nicotinic acetylcholine receptor (nAChR) antagonist. Research on cell lines expressing different nAChR subtypes suggests that this compound may preferentially desensitize neuronal nAChRs over those found in fetal muscle. This desensitization could disrupt nerve signaling, leading to the observed fetal movement inhibition and subsequent skeletal malformations. []
Q7: Is this compound the only alkaloid implicated in contracture-type birth defects?
A8: No, other piperidine alkaloids found in lupines and related plants, like ammodendrine in Lupinus formosus, have also been linked to crooked calf disease and similar conditions in other livestock species. These piperidine alkaloids are thought to share a similar mechanism of action with this compound, potentially involving the disruption of fetal movement through nAChR interactions. [, ]
Q8: What is the chemical structure of this compound?
A9: this compound is a quinolizidine alkaloid, meaning it contains a characteristic quinolizidine ring system. Its structure closely resembles that of its isomer, thermopsine, differing only in the configuration at specific carbon atoms. This subtle structural difference significantly impacts their chemical reactivity. [, , ]
Q9: What are the molecular formula and weight of this compound?
A10: this compound has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol. [, ]
Q10: What spectroscopic techniques are useful for characterizing this compound?
A11: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, along with mass spectrometry (MS), are instrumental in identifying and characterizing this compound. These techniques provide detailed information about the compound's structure, including the arrangement of atoms, and can distinguish it from closely related alkaloids like thermopsine. [, , , ]
Q11: Where is this compound found in nature?
A12: this compound is primarily found in plants of the Lupinus genus, commonly known as lupines. Within these plants, this compound concentration varies significantly depending on the species, plant part, and stage of growth. [, , ]
Q12: How is this compound typically extracted and quantified from plant material?
A14: this compound extraction from plant material often involves acidic solutions followed by liquid-liquid extraction with organic solvents. Quantification is commonly achieved using gas chromatography (GC) coupled with a suitable detector like a flame ionization detector (FID) or, for more specific and sensitive detection, mass spectrometry (MS). [, , ]
Q13: Are there alternative methods for analyzing this compound?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS detectors is another viable method for analyzing this compound, especially when dealing with complex plant extracts containing multiple alkaloids. [, ]
Q14: What measures are taken to ensure the accuracy and reliability of analytical methods for this compound?
A16: Analytical methods for quantifying this compound undergo validation procedures to demonstrate their accuracy, precision, specificity, linearity, and robustness. This typically involves analyzing standard solutions of known concentrations and comparing the results to certified reference materials when available. []
Q15: What is the environmental impact of this compound?
A17: While this compound's toxicity to livestock is well-documented, its broader environmental impact is less explored. Given its presence in plant material and potential for leaching into the surrounding environment, further research is needed to assess its effects on soil organisms, water quality, and non-target animal species. []
Q16: Are there strategies for mitigating the environmental risks associated with this compound?
A18: Managing livestock grazing to avoid periods when lupines contain high levels of this compound can help reduce environmental contamination. Developing and promoting the use of low-alkaloid or this compound-free lupine cultivars could further minimize the risk of this compound release into the environment. [, ]
Q17: What are some ongoing areas of research related to this compound?
A19: Current research continues to explore the precise molecular mechanisms underlying this compound's teratogenic effects, particularly focusing on its interactions with specific nAChR subtypes and potential downstream signaling pathways. Additionally, researchers are investigating the potential for developing effective antidotes or treatments for this compound poisoning in livestock. [, ]
Q18: What is the historical context of this compound research?
A20: The recognition of lupine toxicity, including the teratogenic effects now attributed to this compound, dates back centuries. Early research focused on identifying the toxic principles in lupines, leading to the isolation and characterization of various alkaloids. The identification of this compound as the primary teratogen in crooked calf disease marked a significant milestone in understanding and managing this condition. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




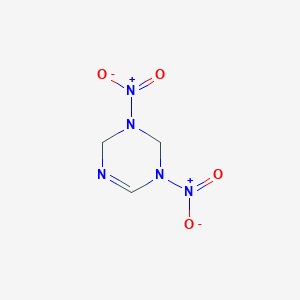
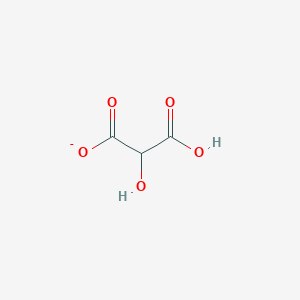

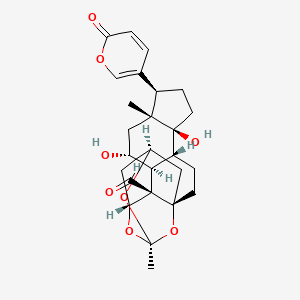
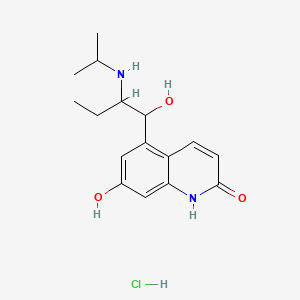
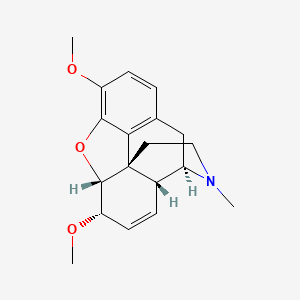
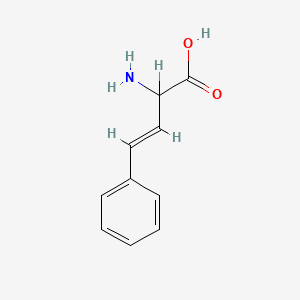
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
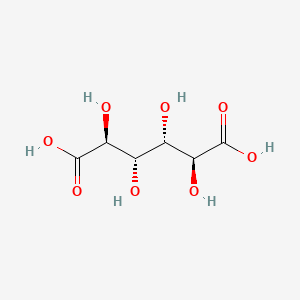
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)


